N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWVMIYWXJZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the condensation of 4-ethylphenylthioamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : 3,4-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 329226-27-9)
- Structure : Contains a sulfamoyl bridge between the thiazole and phenyl groups, unlike the direct 4-ethylphenyl substitution in the target compound.
Compound B : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Replaces the benzamide with an oxadiazole-methyl-thiazole system.
- The absence of the benzamide moiety may reduce steric bulk .
Compound C : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Structure : Features a chloro-substituted benzamide and a thioxo-oxadiazole group.
- Key Differences : The chloro substituent increases lipophilicity and electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethyl groups in the target compound. The thioxo group may enhance metal-binding capacity .
Compound D : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
- Structure : Utilizes a thiadiazole core with fluorinated and methoxy substituents.
- The fluorobenzylidene group introduces strong dipole interactions absent in the target compound .
Compound E : N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Core Structure | Thiazole + benzamide | Thiazole + sulfamoylbenzamide | Oxadiazole + chloro-benzamide |
| Substituents | 4-Ethylphenyl, 3,4-dimethyl | Sulfamoyl, 3,4-dimethyl | Chloro, thioxo |
| IR ν(C=O) (cm⁻¹) | ~1660–1680 (benzamide) | ~1663–1682 (benzamide) | ~1665 (benzamide) |
| Spectral Tautomerism | Not observed | Not observed | Thione-thiol equilibrium |
- IR Analysis : The target compound’s benzamide carbonyl (1660–1680 cm⁻¹) aligns with analogs like Compound A. Compounds with tautomeric equilibria (e.g., thione-thiol in oxadiazoles) show additional ν(S-H) or ν(C=S) bands .
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets, making it a subject of interest for drug development.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that thiazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .
2. Anticancer Properties:
Studies have shown that compounds with thiazole structures can induce apoptosis in cancer cells by activating caspases and modulating cell signaling pathways . The ability to trigger programmed cell death is vital for developing anticancer therapies.
3. Antimicrobial Activity:
Thiazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Disruption of cell wall synthesis |
Case Study: Anticancer Effects
In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .
Table 2: Effect on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
